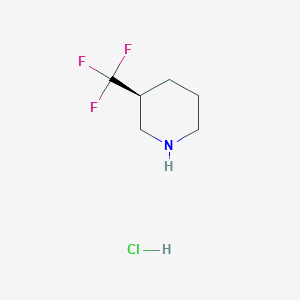

(S)-3-(Trifluoromethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFJYLYZLJHSIF-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737760-98-4 | |

| Record name | (3S)-3-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-3-(Trifluoromethyl)piperidine Hydrochloride for Advanced Research and Development

CAS Number: 737760-98-4

This guide provides an in-depth technical overview of (S)-3-(Trifluoromethyl)piperidine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, properties, and applications, grounded in scientific literature and established protocols.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The introduction of a trifluoromethyl (CF3) group into the piperidine ring, particularly in a stereochemically defined manner, offers a powerful strategy to modulate a molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the CF3 group can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable lipophilic and electrostatic interactions.

(S)-3-(Trifluoromethyl)piperidine hydrochloride provides a synthetically accessible source of the (S)-enantiomer of this valuable scaffold, enabling the stereoselective synthesis of complex drug candidates. Its application spans a range of therapeutic areas, including oncology and central nervous system (CNS) disorders.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-(Trifluoromethyl)piperidine hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 737760-98-4 | [4][5] |

| Molecular Formula | C₆H₁₁ClF₃N | [4][5] |

| Molecular Weight | 189.61 g/mol | [5][6] |

| Appearance | White to off-white solid or lyophilized powder | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Synthesis and Stereochemical Control

The enantioselective synthesis of 3-(trifluoromethyl)piperidines is a key challenge that has been addressed through various innovative synthetic strategies. The goal is to establish the stereocenter at the C3 position with high fidelity.

Asymmetric Hydrogenation of Pyridinium Salts

One of the most efficient methods for accessing chiral trifluoromethyl-substituted piperidines is the asymmetric hydrogenation of the corresponding pyridinium salts. This approach leverages chiral catalysts to achieve high enantioselectivity.

An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been described as a convenient route to these chiral piperidines.[8] The electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring, facilitating the hydrogenation process. This method can generate multiple stereocenters in a single step with good enantiomeric excess.

Caption: Simplified signaling pathway of HDM2-p53 interaction and its inhibition.

Modulator of Physicochemical Properties

The trifluoromethyl group is a bioisostere for other chemical groups and can be strategically employed to fine-tune the properties of a lead compound. Its high electronegativity can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and potentially altering its binding characteristics and solubility.

Analytical Characterization

The identity and purity of (S)-3-(Trifluoromethyl)piperidine hydrochloride should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic signals for the piperidine ring protons and the trifluoromethyl group's carbon should be present. ¹⁹F NMR is also a valuable tool for confirming the presence and purity of the fluorinated compound.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion corresponding to the free base.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the compound. A suitable chiral stationary phase should be used to separate the (S) and (R) enantiomers.

-

Elemental Analysis: Provides confirmation of the elemental composition of the hydrochloride salt.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-3-(Trifluoromethyl)piperidine hydrochloride.

-

Hazard Statements: The free base, 3-(Trifluoromethyl)piperidine, is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. The hydrochloride salt is expected to have similar irritant properties.

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. * Wear protective gloves, eye protection, and face protection. [9] * Use only outdoors or in a well-ventilated area. [9] * Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9] * In case of contact with skin or eyes, rinse immediately with plenty of water. [9]* Storage: Store in a well-ventilated place and keep the container tightly closed. [9] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

-

Conclusion

(S)-3-(Trifluoromethyl)piperidine hydrochloride is a strategically important chiral building block for modern drug discovery. Its unique combination of a stereodefined piperidine core and a trifluoromethyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with enhanced properties. A thorough understanding of its synthesis, properties, and applications is crucial for its effective utilization in the development of next-generation pharmaceuticals.

References

-

Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers. Available at: [Link]

-

Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. ResearchGate. Available at: [Link]

-

Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. Available at: [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]

-

Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. ACS Publications. Available at: [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. Available at: [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]

-

Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

-

Scheme 3, Synthesis of the piperidine modification analogs. NCBI Bookshelf. Available at: [Link]

-

(S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio. Available at: [Link]

-

Electronic Supplementary Information (ESI) for Ruppert-Prakash reaction. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]

-

¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

-

(S)-3-(Trifluoromethyl)piperidine hydrochloride, 95% Purity. Stancol. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1419075-99-2 | (R)-3-(Trifluoromethyl)piperidine hydrochloride - AiFChem [aifchem.com]

- 7. 737760-98-4|(S)-3-(Trifluoromethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 8. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of (S)-3-(Trifluoromethyl)piperidine Hydrochloride

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological profile of these molecules by improving metabolic stability, increasing lipophilicity, and modulating binding affinity. (S)-3-(Trifluoromethyl)piperidine hydrochloride, a chiral building block, is therefore of considerable interest to researchers and professionals in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, offering insights into the rationale behind methodological choices, detailed experimental protocols, and a comparative overview of the available strategies.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-3-(trifluoromethyl)piperidine hydrochloride can be broadly approached through several distinct strategies, each with its own set of advantages and challenges. This guide will focus on three principal pathways:

-

Asymmetric Hydrogenation of a Pyridinium Salt: A direct and highly efficient method for establishing the chiral center.

-

Diastereoselective Intramolecular Mannich Reaction: A powerful cyclization strategy for constructing the piperidine ring with excellent stereocontrol.

-

Classical Chiral Resolution of a Racemic Mixture: A traditional and often reliable method for separating the desired enantiomer.

A comparative analysis of these routes is provided to aid in the selection of the most appropriate method based on factors such as scalability, cost, and available resources.

Pathway 1: Asymmetric Hydrogenation of 3-(Trifluoromethyl)pyridinium Salt

This approach is one of the most elegant and atom-economical methods for the synthesis of (S)-3-(trifluoromethyl)piperidine. The core of this strategy lies in the enantioselective reduction of a prochiral 3-(trifluoromethyl)pyridinium salt using a chiral transition metal catalyst. Both iridium and rhodium-based catalysts have proven effective in this transformation.[1][2] The quaternization of the pyridine nitrogen activates the aromatic ring towards hydrogenation and prevents catalyst poisoning by the starting material or the product.[2]

Scientific Rationale

The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate. The use of an N-benzyl protecting group on the pyridinium salt is common, as it can be readily removed in a subsequent hydrogenolysis step. The addition of a base, such as triethylamine, has been shown to be crucial in the rhodium-catalyzed hydrogenation of 3-substituted pyridinium salts, leading to significantly improved enantiomeric excess.[3][4] This is attributed to the in situ formation of a more reactive enamine intermediate.

Experimental Protocol

Step 1: Synthesis of N-Benzyl-3-(trifluoromethyl)pyridinium Bromide

-

To a solution of 3-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile (5 mL/mmol) is added benzyl bromide (1.1 eq).

-

The reaction mixture is heated to reflux for 12 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pyridinium salt.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a pressure reactor is charged with [Rh(COD)₂]BF₄ (1 mol%) and a chiral bisphosphine ligand such as (R)-Josiphos (1.1 mol%) in a degassed solvent mixture of THF and methanol (1:1).

-

The catalyst solution is stirred for 30 minutes.

-

N-Benzyl-3-(trifluoromethyl)pyridinium bromide (1.0 eq) and triethylamine (1.2 eq) are added to the reactor.

-

The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 bar).

-

The reaction is stirred at 50 °C for 24 hours.

-

Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

-

The crude N-benzyl-(S)-3-(trifluoromethyl)piperidine is dissolved in methanol.

-

Palladium on carbon (10 wt%, 5 mol%) is added to the solution.

-

The mixture is hydrogenated at 50 psi overnight to cleave the benzyl group.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

-

The resulting free base is dissolved in diethyl ether and cooled to 0 °C.

-

A solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried to afford (S)-3-(trifluoromethyl)piperidine hydrochloride.[5]

Workflow Diagram

Caption: Asymmetric Hydrogenation Workflow.

Pathway 2: Diastereoselective Intramolecular Mannich Reaction

This pathway constructs the chiral piperidine ring through a diastereoselective intramolecular cyclization. The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound.[6] In this intramolecular variant, a chiral amine is tethered to a precursor that undergoes cyclization to form the piperidine ring, with the stereochemistry being directed by the existing chiral center.

Scientific Rationale

The key to this strategy is the use of a chiral auxiliary or a chiral starting material to introduce the initial stereocenter. This stereocenter then directs the formation of the new stereocenter at the 3-position of the piperidine ring during the intramolecular Mannich cyclization. The trifluoromethyl group can be introduced early in the synthesis, for example, by using a trifluoromethyl-containing building block. This method offers excellent control over the stereochemistry of the final product.[7][8]

Experimental Protocol

Step 1: Synthesis of Chiral Amino Ketal Precursor

-

A chiral amine, such as (R)-phenylglycinol, is condensed with a trifluoromethyl-containing β-ketoester to form a chiral enamine.

-

The enamine is then reduced with a hydride source, such as sodium borohydride, to yield a chiral amino ester with high diastereoselectivity.

-

The ester is subsequently converted to a suitable functional group for the intramolecular cyclization, such as an aldehyde or a protected ketone (ketal).

Step 2: Intramolecular Mannich Cyclization

-

The chiral amino ketal precursor is treated with a Lewis acid or a Brønsted acid to promote the intramolecular Mannich reaction.

-

The cyclization proceeds via an iminium ion intermediate, which is attacked by the enol or enolate equivalent part of the molecule. The existing stereocenter directs the facial selectivity of this attack.

-

The resulting cyclized product is a protected (S)-3-(trifluoromethyl)piperidine derivative.

Step 3: Deprotection and Hydrochloride Salt Formation

-

The chiral auxiliary and any other protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary).

-

The free (S)-3-(trifluoromethyl)piperidine is then converted to its hydrochloride salt as described in Pathway 1.

Workflow Diagram

Caption: Intramolecular Mannich Reaction Workflow.

Pathway 3: Classical Chiral Resolution

This traditional method involves the separation of a racemic mixture of 3-(trifluoromethyl)piperidine using a chiral resolving agent. The racemic amine reacts with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9]

Scientific Rationale

The success of this method hinges on the selection of an appropriate chiral resolving agent that forms well-defined, crystalline salts with the racemic amine and exhibits a significant difference in solubility between the two diastereomers. Tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid, are commonly used for the resolution of amines.[10] The choice of solvent is also critical for achieving efficient separation.

Experimental Protocol

Step 1: Synthesis of Racemic 3-(Trifluoromethyl)piperidine

-

Racemic 3-(trifluoromethyl)piperidine can be synthesized from nipecotic acid (piperidine-3-carboxylic acid) using a fluorinating agent like sulfur tetrafluoride (SF₄).[11]

-

In a pressure reactor, nipecotic acid is treated with SF₄ in a suitable solvent.

-

After the reaction, the mixture is carefully quenched and worked up to isolate the racemic free base.

Step 2: Diastereomeric Salt Formation and Fractional Crystallization

-

The racemic 3-(trifluoromethyl)piperidine (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

-

A solution of the chiral resolving agent, for example, di-p-toluoyl-L-tartaric acid (0.5 eq), in the same solvent is added to the amine solution.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

Step 3: Liberation of the Free Amine and Hydrochloride Salt Formation

-

The resolved diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free (S)-3-(trifluoromethyl)piperidine.

-

The free amine is extracted into an organic solvent, dried, and concentrated.

-

The enantiomerically enriched free base is then converted to its hydrochloride salt as previously described.

Workflow Diagram

Caption: Chiral Resolution Workflow.

Comparative Analysis of Synthetic Pathways

| Feature | Asymmetric Hydrogenation | Intramolecular Mannich Reaction | Chiral Resolution |

| Overall Yield | Moderate to High | Moderate | Low (theoretically max 50%) |

| Enantioselectivity | High (often >90% ee)[4] | Very High (often >98% de) | High (after recrystallization) |

| Scalability | Good | Moderate | Can be challenging |

| Cost | High (catalyst) | Moderate | Low to Moderate |

| Safety Concerns | High-pressure hydrogenation | Use of potentially hazardous reagents | Standard chemical hazards |

| Key Advantage | Atom-economical, direct | Excellent stereocontrol | Technically simpler concept |

| Key Disadvantage | Expensive catalyst, high pressure | Multi-step synthesis of precursor | Inefficient, discards one enantiomer |

Conclusion

The synthesis of (S)-3-(trifluoromethyl)piperidine hydrochloride can be accomplished through several effective strategies. The choice of the optimal pathway will be dictated by the specific requirements of the project, including scale, cost, and desired purity. Asymmetric hydrogenation stands out as a highly efficient and elegant approach for large-scale production, provided the cost of the catalyst is not prohibitive. The intramolecular Mannich reaction offers exceptional stereocontrol and is an excellent choice for accessing highly pure material, particularly in a research and development setting. Classical chiral resolution, while less atom-economical, remains a viable and often practical option, especially when a robust and efficient crystallization can be developed. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize this important chiral building block.

References

-

Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]

-

Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]

-

Watson, I. D. G., et al. (2007). Asymmetric routes to substituted piperidines. Chemical Communications, (46), 4839-4853. [Link]

-

Chen, Q.-A., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers, 2(5), 555-559. [Link]

-

Various Authors. (2015). ChemInform Abstract: Enantioselective Synthesis of Trifluoromethyl Substituted Piperidines with Multiple Stereogenic Centers via Hydrogenation of Pyridinium Hydrochlorides. Sci-Hub. [Link]

-

Kim, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14368-14375. [Link]

-

Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]

-

Jatoi, W. B., et al. (2013). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Journal of Fluorine Chemistry, 145, 8-17. [Link]

-

Various Authors. (2013). Asymmetric synthesis of trifluoromethylated piperidines. ResearchGate. [Link]

-

Various Authors. (2013). ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines. Scilit. [Link]

-

Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 896-903. [Link]

-

Comins, D. L., et al. (2004). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Semantic Scholar. [Link]

-

Various Authors. (2013). ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines. Sci-Hub. [Link]

-

Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. University of Groningen Research Portal. [Link]

- CN102603611B. (2012). Preparation method of trifluoromethyl piperidine compounds.

-

Wang, T., et al. (2015). Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions. PubMed. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. [Link]

-

Zhang, W., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts. Organic Letters, 20(5), 1333-1337. [Link]

-

Autech. (n.d.). 3-(trifluoromethyl)piperidine hydrochloride. Autech Scientific. [Link]

-

Cobb, A. J. A., et al. (2005). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]

- EP1341762A1. (2003). Process for resolving racemic mixtures of piperidine derivatives.

-

Various Authors. (2016). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

-

Romero, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17081-17089. [Link]

-

Kim, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

CUSABIO. (n.d.). (S)-3-(trifluoromethyl)-piperidine-HCl. CUSABIO. [Link]

-

Zhang, W., et al. (2021). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Communications Chemistry, 4(1), 1-13. [Link]

-

Smith, A. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11434-11440. [Link]

-

Chen, J., et al. (2023). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry, 25(11), 4386-4391. [Link]

-

Fasan, F., et al. (2008). Chemo-enzymatic fluorination of unactivated organic compounds. Nature Chemistry, 1(1), 63-68. [Link]

-

Wang, Y., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(59), 37449-37456. [Link]

-

Vicinanza, S., et al. (2025). Chemo-enzymatic asymmetric flow synthesis of piperidine as pharmaceutically relevant scaffolds. AIR Unimi. [Link]

-

Micouin, L., et al. (1997). ChemInform Abstract: Asymmetric Synthesis. Part 30. Synthesis of 3-Substituted Piperidines from Chiral Non-Racemic Lactams. Sci-Hub. [Link]

Sources

- 1. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. air.unimi.it [air.unimi.it]

- 4. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines / Journal of Fluorine Chemistry, 2013 [sci-hub.box]

- 9. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 10. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

Physical and chemical properties of (S)-3-(trifluoromethyl)piperidine hydrochloride

An In-depth Technical Guide to (S)-3-(Trifluoromethyl)piperidine Hydrochloride: Properties, Analysis, and Applications

Executive Summary

(S)-3-(Trifluoromethyl)piperidine hydrochloride is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the piperidine scaffold imparts unique stereoelectronic properties that are highly sought after for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of (S)-3-(trifluoromethyl)piperidine hydrochloride, detailed protocols for its analytical characterization, insights into its synthetic considerations, and a discussion of its applications as a crucial building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents due to its favorable physicochemical properties and its ability to serve as a versatile template for exploring chemical space.[1][2] When combined with a trifluoromethyl (CF₃) group—a key pharmacophore known for enhancing metabolic stability, binding affinity, and lipophilicity—the resulting trifluoromethylpiperidine structure becomes a powerful tool in modern drug design.[3]

(S)-3-(Trifluoromethyl)piperidine hydrochloride (CAS No: 737760-98-4) is the hydrochloride salt of the (S)-enantiomer of 3-(trifluoromethyl)piperidine. The specific stereochemistry at the C3 position is critical, as biological targets are often exquisitely sensitive to the three-dimensional arrangement of interacting molecules. The hydrochloride form enhances the compound's stability and handling characteristics, presenting it as a crystalline solid that is more amenable to storage and formulation than its free base counterpart.

Physicochemical Properties

The fundamental physical and chemical properties of (S)-3-(trifluoromethyl)piperidine hydrochloride are summarized below. These characteristics are foundational for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 737760-98-4 | [4][5][6] |

| Molecular Formula | C₆H₁₁ClF₃N | [4][7][8] |

| Molecular Weight | 189.61 g/mol | [4][6][7] |

| Appearance | White to off-white powder; Lyophilized powder | [5][7][8] |

| Melting Point | 183 - 187 °C | [7] |

| Solubility | Soluble in organic solvents | [7] |

| Stability | Stable under normal conditions | [7] |

| Storage Conditions | Store at 2-8°C or -20°C under an inert atmosphere | [4][5][8] |

The hydrochloride salt form significantly influences the compound's properties. It increases the melting point and often improves crystallinity compared to the free base. The recommended storage in a refrigerated, inert environment suggests that the compound may be hygroscopic or sensitive to prolonged exposure to atmospheric conditions.[4][5][8]

Chemical Structure and Reactivity

The reactivity of (S)-3-(trifluoromethyl)piperidine hydrochloride is governed by its key structural features: the secondary amine hydrochloride, the chiral center, and the electron-withdrawing trifluoromethyl group.

-

Secondary Amine: The nitrogen atom exists as an ammonium chloride salt. For reactions such as N-alkylation or N-acylation, the free base must first be generated by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate). The pKa of the piperidinium ion is lowered by the inductive effect of the adjacent CF₃ group, making it a stronger acid (and the free base a weaker base) than piperidine itself.

-

Trifluoromethyl Group: The CF₃ group is chemically robust and generally unreactive under standard synthetic conditions. Its primary role is steric and electronic; its strong electron-withdrawing nature influences the reactivity of the rest of the molecule.

-

Stereocenter: The chiral center at the C3 position is fixed. Synthetic transformations must be designed to avoid racemization if stereochemical integrity is to be maintained, which is paramount for targeted drug development.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The spectrum will show a complex set of overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the diastereotopic protons of the piperidine ring. The proton at C3, adjacent to the CF₃ group, will be deshielded. The N-H protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display six distinct signals for the piperidine carbons. The carbon of the CF₃ group will appear as a characteristic quartet due to one-bond C-F coupling. The C3 carbon will also be influenced by coupling to the fluorine atoms.

-

¹⁹F NMR: This is a crucial and straightforward experiment for fluorinated molecules. The spectrum is expected to show a single, sharp singlet, confirming the presence of a single type of trifluoromethyl group.[9]

Step-by-Step Protocol: NMR Sample Preparation and Analysis

This protocol provides a self-validating workflow for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-3-(trifluoromethyl)piperidine hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and allows for the observation of exchangeable N-H protons.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum, ensuring the spectral width is appropriate for trifluoromethyl groups.

-

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios and verify the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected spectrum for this compound would show:

-

N-H Stretching: A broad and strong absorption band in the 2700-3300 cm⁻¹ region, characteristic of an ammonium salt.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-F Stretching: Very strong and characteristic absorption bands in the 1000-1350 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI) in positive mode, the expected parent ion would be the free base [M+H]⁺ at m/z 154.08, corresponding to the formula [C₆H₁₁F₃N]⁺. Key fragmentation pathways would likely involve the loss of the CF₃ group or cleavage of the piperidine ring.

Synthesis and Stereocontrol

The synthesis of enantiomerically pure compounds like (S)-3-(trifluoromethyl)piperidine is a critical challenge. Methods often rely on asymmetric synthesis or the resolution of a racemic mixture. A common strategy involves the asymmetric hydrogenation of a corresponding 3-(trifluoromethyl)pyridine precursor using a chiral catalyst.

Caption: Conceptual workflow for the synthesis of the target compound.

The choice of catalyst and reaction conditions in the hydrogenation step is paramount for achieving high enantiomeric excess, ensuring the final product is suitable for pharmaceutical applications where single-enantiomer drugs are the standard.

Applications in Medicinal Chemistry

(S)-3-(Trifluoromethyl)piperidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its ability to introduce a specific 3D-shaped, fluorinated motif into larger, more complex molecules.

A 3D Fragment for Modern Drug Discovery

Modern fragment-based drug discovery (FBDD) increasingly seeks to move beyond flat, aromatic fragments to better explore the three-dimensional binding pockets of protein targets.[11] The saturated, stereochemically defined piperidine ring provides a rigid, chair-like conformation, while the trifluoromethyl group acts as a potent molecular recognition element. This combination makes the compound an ideal starting point for building drug candidates with improved properties.

Case Study: Inhibition of the HDM2-p53 Interaction

The piperidine scaffold has been successfully employed in the design of small-molecule inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[12] In this context, the piperidine core serves as a scaffold to correctly orient substituents that mimic the key amino acid residues of p53 (Phe, Trp, Leu). The trifluoromethyl group can be used to enhance binding in hydrophobic pockets and improve drug-like properties. While not this exact molecule, related trifluoromethyl-substituted piperidines have been pivotal in developing potent and efficacious inhibitors.[12]

Caption: The role of the compound as a building block in drug discovery.

Safety and Handling

As a laboratory chemical, (S)-3-(trifluoromethyl)piperidine hydrochloride must be handled with appropriate precautions.

| Safety Information | Details | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [13] |

| Signal Word | Warning | [13] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [13][14] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [13][14] |

Step-by-Step Protocol: Safe Laboratory Handling

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Dispensing: When weighing or transferring the solid, avoid generating dust. Use a spatula and handle it carefully. Keep the container tightly closed when not in use.[14][15]

-

Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[14] Clean the spill area thoroughly with soap and water.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[14]

Conclusion

(S)-3-(Trifluoromethyl)piperidine hydrochloride is a strategically important chiral building block for the synthesis of novel chemical entities in drug discovery. Its well-defined stereochemistry, combined with the beneficial electronic properties of the trifluoromethyl group, provides a robust starting point for creating compounds with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its physicochemical properties, analytical signatures, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the research and development of next-generation therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. Retrieved from [Link]

-

J & W PharmLab. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. Retrieved from [Link]

-

Echo BioSystems. (n.d.). (S)-3-(trifluoromethyl)- piperidine-HCl. Retrieved from [Link]

-

Cusabio. (n.d.). (S)-3-(trifluoromethyl)-piperidine-HCl. Retrieved from [Link]

-

Rew, Y., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6640–6658. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

-

National Center for Biotechnology Information. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. Retrieved from [Link]

-

SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

-

Angene. (n.d.). 3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride. Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8479-8487. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Staack, R. F., et al. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-81. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F-NMR spectra for N-Fmoc-protected 3c. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

-

QCArchive. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 737760-98-4|(S)-3-(Trifluoromethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. cusabio.com [cusabio.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-(Trifluoromethyl)piperidine Hydrochloride Supplier China | High Purity CAS 272123-47-4 | Reliable Manufacturer & Quality Control [pipzine-chem.com]

- 8. (S)-3-(trifluoromethyl)- piperidine-HCl [echobiosystems.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine [webbook.nist.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labsolu.ca [labsolu.ca]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Page loading... [wap.guidechem.com]

- 16. jwpharmlab.com [jwpharmlab.com]

(S)-3-(Trifluoromethyl)piperidine hydrochloride molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-3-(Trifluoromethyl)piperidine Hydrochloride

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets. When this versatile scaffold is functionalized with a trifluoromethyl (CF₃) group, it gives rise to a building block of significant strategic value for drug development professionals.

The incorporation of a trifluoromethyl group is a well-established strategy to enhance the pharmacological profile of drug candidates.[3][4] This group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the acidity or basicity of nearby functional groups.[3][4] Specifically, (S)-3-(Trifluoromethyl)piperidine hydrochloride is a chiral building block that combines the conformational constraints of the piperidine ring with the potent electronic and steric properties of the CF₃ group, making it an invaluable synthon for creating novel therapeutics.[5] Understanding the nuanced details of its molecular structure and conformational behavior is paramount for harnessing its full potential in rational drug design.

This technical guide provides an in-depth analysis of the solid-state and solution-phase structure of (S)-3-(Trifluoromethyl)piperidine hydrochloride, offering insights grounded in established experimental and computational methodologies.

Synthesis and Stereochemical Integrity

The synthesis of trifluoromethylated piperidines can be achieved through various routes, including the fluorination of corresponding piperidine carboxylic acids or their derivatives using reagents like sulfur tetrafluoride (SF₄).[6] Other methods involve multi-step sequences starting from appropriately substituted pyridines or employing trifluoromethylating agents.[6][7] A critical aspect of the synthesis is the control of stereochemistry at the C3 position to yield the desired (S)-enantiomer. This is crucial as the biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form.

The hydrochloride salt is typically prepared by treating the free base form of the piperidine with hydrochloric acid.[2][8] This conversion yields a stable, crystalline solid that is often easier to handle, purify, and store compared to the free base, which may be a liquid or a low-melting solid.[2]

Molecular Structure in the Solid State: An X-ray Crystallography Perspective

In the solid state, the molecular structure of (S)-3-(Trifluoromethyl)piperidine hydrochloride is best elucidated by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.

Based on extensive studies of related piperidinium salts, the following features are expected:[9][10][11]

-

Piperidinium Ring Conformation : The six-membered piperidine ring will adopt a stable chair conformation . This arrangement minimizes both angle strain and torsional strain, representing the lowest energy conformation for the ring system.[1][11]

-

Protonation Site : The nitrogen atom of the piperidine ring will be protonated, forming a positively charged ammonium cation (piperidinium).

-

Counter-ion Interaction : The chloride anion (Cl⁻) will be positioned to form a strong N⁺-H···Cl⁻ hydrogen bond with the piperidinium cation, which is a dominant interaction governing the crystal packing.[9]

-

Substituent Orientation : The trifluoromethyl group at the C3 position can, in principle, occupy either an axial or an equatorial position. In the solid state, the molecule will adopt the conformation that allows for the most efficient crystal packing, which typically corresponds to the lowest energy conformer. For a bulky substituent like the CF₃ group, the equatorial orientation is strongly favored to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on C1 and C5.

Conformational Analysis in Solution: A Dynamic Equilibrium

In solution, (S)-3-(Trifluoromethyl)piperidine hydrochloride exists in a dynamic equilibrium between two primary chair conformations, which interconvert via a higher-energy twist-boat intermediate. This equilibrium is defined by the orientation of the trifluoromethyl group, which can be either axial or equatorial.

Caption: Chair-chair interconversion of (S)-3-(trifluoromethyl)piperidine.

The position of this equilibrium is dictated by a delicate balance of steric, electronic, and solvent effects.

Steric Effects: The A-Value

The steric bulk of a substituent is commonly quantified by its conformational free energy, or "A-value," which represents the energy penalty for placing that group in an axial position on a cyclohexane ring.[12] The trifluoromethyl group has a significant A-value, experimentally determined to be approximately 2.1 kcal/mol.[13] This large value reflects the severe steric repulsion (1,3-diaxial interactions) that occurs between an axial CF₃ group and the axial hydrogens on the same side of the ring. Based on sterics alone, the equatorial conformer would be overwhelmingly favored.

Stereoelectronic Effects

Beyond simple sterics, electronic interactions can significantly influence conformational preferences, particularly with highly electronegative substituents.

-

Hyperconjugation : Interactions between filled bonding orbitals and empty anti-bonding orbitals (e.g., σ → σ) can stabilize certain conformations. For fluorinated piperidines, hyperconjugative interactions between axial C-H bonds and the low-lying σ orbitals of the C-F and C-N bonds can play a role.[14][15]

-

Electrostatic Interactions : In the protonated hydrochloride salt, a powerful electrostatic interaction arises between the positively charged nitrogen (N⁺-H) and the partial negative charges on the fluorine atoms of the CF₃ group.[16] This attractive charge-dipole interaction can preferentially stabilize the axial conformer, where the CF₃ group is closer to the ring nitrogen, thus counteracting the steric preference for the equatorial position.[16][17] Studies on simpler 4-substituted piperidinium salts have shown that polar substituents often lead to a notable stabilization of the axial conformer upon protonation.[16]

Solvent Effects

The choice of solvent can modulate the conformational equilibrium. Polar solvents can stabilize the conformer with the larger overall dipole moment.[14][17][18] For charged species like piperidinium salts, solvation plays a critical role in stabilizing the molecule, and changes in solvent polarity can shift the equilibrium between the axial and equatorial forms.[14][17]

The Predicted Equilibrium

For (S)-3-(Trifluoromethyl)piperidine hydrochloride, there is a competition between the strong steric preference for the equatorial conformer (driven by the large A-value of the CF₃ group) and the stabilizing electrostatic effects that favor the axial conformer in the protonated state. While the equatorial conformer is expected to be the major species in most solvents, the population of the axial conformer may be significantly higher than what would be predicted based on sterics alone, due to these counteracting electronic forces.

| Conformer Feature | Equatorial CF₃ Conformer | Axial CF₃ Conformer |

| Steric Strain | Lower (Favored) | Higher (Disfavored due to 1,3-diaxial interactions) |

| Electrostatic Interaction | Weaker (N⁺-H and CF₃ are further apart) | Stronger (Favored due to proximity of N⁺-H and CF₃) |

| Predicted Population | Major conformer | Minor, but potentially significant, conformer |

Methodologies for Structural and Conformational Analysis

A comprehensive understanding of the title compound requires a multi-pronged approach combining spectroscopy, diffraction, and computational modeling.

Caption: Workflow for comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying molecular conformation and dynamics in solution.[19]

Protocol:

-

Sample Preparation : Dissolve 5-10 mg of (S)-3-(Trifluoromethyl)piperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[20]

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum to observe chemical shifts and proton-proton coupling constants (³J(H,H)).

-

Acquire a ¹⁹F NMR spectrum (proton-coupled and decoupled) to observe the fluorine chemical shift and H-F coupling constants.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment.

-

-

Spectral Analysis :

-

Coupling Constants : The magnitude of vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei. Large ³J(H,H) values (~10-13 Hz) between adjacent ring protons are indicative of a trans-diaxial relationship, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This data allows for the determination of the dominant chair conformation.

-

¹⁹F NMR : The coupling constants between the fluorine nuclei and adjacent protons (³J(F,H)) are also highly informative for determining the axial/equatorial preference of the CF₃ group.[14]

-

-

Variable Temperature (VT) NMR : By acquiring spectra at different temperatures, one can observe the coalescence of signals as the rate of chair-chair interconversion increases. This allows for the calculation of the energy barrier (ΔG‡) for the process and the thermodynamic parameters (ΔH°, ΔS°) for the equilibrium.[13]

Single-Crystal X-ray Diffraction

This method provides the definitive solid-state structure.

Protocol:

-

Crystal Growth : Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion. Converting the compound to its hydrochloride salt often facilitates the growth of high-quality crystals.[9][10]

-

Data Collection : Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.

-

Structure Solution and Refinement : The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined to yield a precise 3D model of the molecule as it exists in the crystal.

Computational Chemistry

Computational methods complement experimental data by providing insights into the relative energies of different conformers and the transition states that connect them.[21]

Protocol:

-

Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy minima for both the axial and equatorial conformers.

-

Geometry Optimization and Energy Calculation : Optimize the geometry of each identified conformer using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G(d,p)).[11] Include a polarizable continuum model (PCM) to simulate the effect of the solvent.[15]

-

Population Analysis : Calculate the relative energies (ΔG) of the conformers. These energies can be used in the Boltzmann equation to predict the equilibrium populations of the axial and equatorial forms, which can then be compared with experimental NMR data.

Conclusion and Implications for Drug Design

The molecular structure of (S)-3-(Trifluoromethyl)piperidine hydrochloride is characterized by a stable chair conformation of the piperidinium ring. In solution, it exists as a dynamic equilibrium between equatorial and axial conformers of the trifluoromethyl group. This equilibrium is governed by a compelling interplay between the sterically dominant preference for the equatorial position and stabilizing electronic effects that favor the axial conformer in the protonated state.

For drug development professionals, this conformational behavior has profound implications. The ability to predict and control the three-dimensional shape of the piperidine scaffold is essential for optimizing ligand-receptor interactions. The knowledge that the axial conformer may be more populated than sterics would suggest allows for the design of molecules that can present substituents in less intuitive spatial arrangements. By leveraging a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a detailed understanding of this key building block, enabling a more rational and effective approach to the design of next-generation therapeutics.

References

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.

- Conformational Preferences for 3-Piperideines: An Ab Initio and Molecular Mechanics Study. ElectronicsAndBooks.

- Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry.

- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, NIH.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.

- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed.

- Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PMC, NIH.

- Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). IUCr.

- Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com.

- A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. BenchChem.

- (Trifluoromethyl)cyclohexane | C7H11F3 | CID 6432413. PubChem, NIH.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.

- (S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio.

- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate.

- (S)-3-(Trifluoromethyl)piperidine hydrochloride. BLDpharm.

- Preparation method of trifluoromethyl piperidine compounds. Google Patents.

- Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- NMR free ligand conformations and atomic resolution dynamics. Recent.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC, PubMed Central.

- Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. BenchChem.

- Piperidine hydrochloride | 6091-44-7. ChemicalBook.

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC, PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 737760-98-4|(S)-3-(Trifluoromethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 7. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 9. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mr.copernicus.org [mr.copernicus.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylpiperidine Moiety: A Keystone in Modern Drug Discovery and Mechanistic Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide array of biological macromolecules. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful tactic in modern drug design. This is due to the unique physicochemical properties the CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and altered pKa, which can profoundly influence a compound's pharmacokinetic profile and target engagement.[2][3] This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by trifluoromethylpiperidine-containing compounds, offering insights into their therapeutic potential and the experimental methodologies used to unravel their complex biological functions.

Section 1: The Trifluoromethyl Group - A Game Changer in Medicinal Chemistry

The trifluoromethyl group is far more than a simple methyl mimic. Its strong electron-withdrawing nature and high lipophilicity dramatically alter the electronic and steric properties of the parent molecule.[2] These changes can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer biological half-life and improved bioavailability.[3]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This property is particularly advantageous for developing drugs targeting the central nervous system (CNS).

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic nitrogen atoms, such as the one in the piperidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and off-target activities.

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, including hydrophobic interactions and non-canonical hydrogen bonds, leading to enhanced binding affinity and potency.

These properties have led to the successful development of numerous FDA-approved drugs containing the trifluoromethyl group, spanning a wide range of therapeutic areas.[4]

Section 2: Diverse Mechanisms of Action of Trifluoromethylpiperidine-Containing Compounds

The trifluoromethylpiperidine scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities. This section will delve into the specific mechanisms of action of these compounds, focusing on their roles as CCR5 receptor antagonists, sodium channel blockers, and modulators of key CNS targets.

CCR5 Receptor Antagonism: Blocking HIV Entry

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role as a co-receptor for the entry of the most common strains of HIV-1 into host immune cells. Trifluoromethylpiperidine-containing compounds have been successfully developed as CCR5 antagonists, effectively blocking this critical step in the viral life cycle.

Mechanism of Action:

Trifluoromethylpiperidine-based CCR5 antagonists are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands or the viral gp120 protein. Instead, they bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor, locking it in an inactive state that is unable to bind to the HIV-1 gp120 envelope protein. This prevents the fusion of the viral and cellular membranes, thereby inhibiting viral entry.

Signaling Pathway: Inhibition of HIV-1 Entry via CCR5 Antagonism

Caption: Workflow for characterizing sodium channel blockers using whole-cell patch-clamp.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol describes the basic steps for recording sodium currents from a cell line expressing a specific sodium channel subtype (e.g., Nav1.5) and assessing the effect of a test compound. [5][6][7][8][9]

-

Cell Culture: Culture cells stably expressing the sodium channel of interest on glass coverslips.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Lower the micropipette and form a high-resistance (>1 GΩ) seal with the membrane of a single cell.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

-

Drug Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.

-

Data Acquisition and Analysis:

-

Record the sodium currents before and after drug application.

-

Measure the peak current amplitude at each voltage step.

-

Plot the current-voltage (I-V) relationship.

-

To assess use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) and measure the progressive decrease in current amplitude.

-

Calculate the IC50 for the block of the sodium current.

-

Table 1: Inhibitory Potency of Selected Sodium Channel Blockers

| Compound | Sodium Channel Subtype | IC50 (µM) | Reference |

| Trifluoperazine | hNav1.5 | 15.5 | [10] |

| Lamotrigine | Nav1.5 | 12.2 (ramp) | [11] |

| Cenobamate | Nav1.5 | 655 | [8] |

| Flecainide | Nav1.5 | 27.7 | [8] |

| Mexiletine | Nav1.5 | 136.6 | [8] |

Modulation of Central Nervous System Targets

The ability of the trifluoromethylpiperidine scaffold to cross the blood-brain barrier has made it an attractive starting point for the development of CNS-active agents. These compounds have been shown to interact with a variety of CNS targets, including acetylcholinesterase, GABA receptors, dopamine receptors, and serotonin receptors.

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels of acetylcholine, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Mechanism of Action:

Trifluoromethylpiperidine-containing compounds can act as inhibitors of AChE. The piperidine nitrogen can interact with the anionic subsite of the enzyme's active site, while other parts of the molecule can form interactions with the catalytic or peripheral anionic sites. The trifluoromethyl group can contribute to the binding affinity through hydrophobic interactions.

Experimental Protocol: Ellman's Method for a-Amylase Inhibition Assay

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors. [9][11][12][13]

-

Reagents:

-

Phosphate buffer (pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

AChE enzyme solution.

-

Test compound solution.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution and pre-incubate for a specified time.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. Positive allosteric modulators of GABA-A receptors enhance the action of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects.

Potential Mechanism of Action:

Trifluoromethylpiperidine derivatives have the potential to act as positive allosteric modulators of GABA-A receptors. [14]They are hypothesized to bind to a site on the receptor that is distinct from the GABA binding site. This binding is thought to increase the affinity of GABA for its binding site or to enhance the channel opening in response to GABA binding, leading to a greater influx of chloride ions and hyperpolarization of the neuron.

Signaling Pathway: Positive Allosteric Modulation of the GABA-A Receptor

Caption: Enhancement of GABAergic inhibition by a positive allosteric modulator. [10][15][16][17][18][19]

Dopamine and serotonin are key neurotransmitters involved in the regulation of mood, cognition, and motor control. Trifluoromethylpiperidine-containing compounds have been investigated for their ability to modulate dopamine and serotonin receptors, suggesting their potential as treatments for a range of psychiatric and neurological disorders. [20][21][22][23][24][25][26][27][28][29][30] Potential Mechanisms of Action:

-

Dopamine Receptors: Derivatives of trifluoromethylphenylpiperazine have shown affinity for dopamine D2 and D3 receptors, suggesting they could act as agonists, antagonists, or partial agonists at these receptors. [27]Such compounds could have applications in the treatment of schizophrenia, Parkinson's disease, and addiction.

-

Serotonin Receptors: The trifluoromethylphenylpiperazine scaffold has also been shown to interact with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2B receptors. [21]Depending on their specific activity at these receptors, these compounds could have antidepressant, anxiolytic, or antipsychotic effects.

Further research is needed to fully elucidate the specific binding modes and functional activities of trifluoromethylpiperidine derivatives at these important CNS targets.

Section 3: Synthesis and Future Directions

The synthesis of trifluoromethylpiperidine-containing compounds often presents unique challenges due to the electronic properties of the trifluoromethyl group. However, significant advances in synthetic methodology have enabled the efficient construction of a wide variety of these derivatives, paving the way for further exploration of their therapeutic potential. [1][31] The diverse mechanisms of action highlighted in this guide underscore the remarkable versatility of the trifluoromethylpiperidine scaffold in drug discovery. Future research in this area will likely focus on:

-

Target Selectivity: Fine-tuning the structure of these compounds to achieve greater selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

-

Polypharmacology: Designing single molecules that can modulate multiple targets involved in a particular disease, which may offer enhanced therapeutic efficacy.

-